An In-depth Technical Guide to 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride
An In-depth Technical Guide to 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride is a synthetically important intermediate in the field of medicinal chemistry. As a member of the benzo[b]thiophene class of heterocyclic compounds, it serves as a versatile building block for the synthesis of various biologically active molecules. The benzo[b]thiophene scaffold is a privileged structure, appearing in numerous compounds with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride, with a particular focus on its role in the development of carbonic anhydrase inhibitors.
Chemical and Physical Properties
5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride is a solid at room temperature with a melting point in the range of 147-148°C.[1] It is a chlorinated organosulfur compound with a complex and rigid molecular structure. A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride
| Property | Value | Reference |
| CAS Number | 166964-33-6 | [2][3][4][5] |
| Molecular Formula | C₉H₆Cl₂O₂S₂ | [1][2][3][4][5] |
| Molecular Weight | 281.18 g/mol | [1][2][3][4][5] |
| Melting Point | 147-148 °C | [1] |
| Appearance | Solid | |
| Purity | ≥98% (commercially available) | [3][4][5] |
| IUPAC Name | 5-chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride | [2] |
Synthesis
The synthesis of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride is a two-step process, starting from the corresponding benzo[b]thiophene precursor.
Step 1: Synthesis of 5-Chloro-3-methylbenzo[b]thiophene
The precursor, 5-chloro-3-methylbenzo[b]thiophene, is synthesized via a cyclization reaction.
Experimental Protocol:
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Reaction Setup: To 300 g of polyphosphoric acid, add 50 g (0.25 mol) of 1-[(4-chlorophenyl)thio]-2-propanone.
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Heating: Stir the mixture and gradually raise the temperature to 120°C. An exothermic reaction will commence.
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Reaction Maintenance: Continue stirring the mixture at 130°C for 1 hour.
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Work-up: Dilute the reaction mixture with water and extract the product with diethyl ether.
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Purification: Dry the organic phase and concentrate it. Stir the residue in 200 ml of methanol, filter, and then concentrate the filtrate to obtain 5-chloro-3-methylbenzo[b]thiophene.[6]
The boiling point of the product is 120°C at 0.6 mm Hg, with a yield of 40%.[6]
Step 2: Chlorosulfonation of 5-Chloro-3-methylbenzo[b]thiophene
General Experimental Protocol (Adaptable):
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Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve 5-chloro-3-methylbenzo[b]thiophene in a suitable inert solvent such as dichloromethane or chloroform.
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Cooling: Cool the solution in an ice bath to 0°C.
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Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid dropwise to the cooled solution while maintaining the temperature at 0°C.
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Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Extraction and Purification: Extract the product with a suitable organic solvent. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure to obtain the crude 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride. Further purification can be achieved by recrystallization.
Note: This is a generalized protocol and optimization of reaction conditions may be necessary for this specific substrate.
Reactivity and Applications in Drug Development
The reactivity of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride is primarily centered around the highly electrophilic sulfonyl chloride group. This functional group readily reacts with a variety of nucleophiles, making it a valuable intermediate for the synthesis of a diverse range of derivatives.
Reactions with Nucleophiles
The sulfonyl chloride moiety is an excellent leaving group, facilitating nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and thioesters, respectively.
Caption: General reaction scheme of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride with a nucleophile.
Application in the Synthesis of Carbonic Anhydrase Inhibitors
A significant application of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride is in the synthesis of sulfonamide derivatives that act as carbonic anhydrase inhibitors.[7] Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Inhibitors of these enzymes have therapeutic applications in the treatment of glaucoma, epilepsy, and certain types of edema.[7]
The synthesis of these inhibitors involves the reaction of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride with various primary or secondary amines to form the corresponding sulfonamides. The sulfonamide group is crucial for binding to the zinc ion in the active site of the carbonic anhydrase enzyme. The chloro and methyl substitutions on the benzo[b]thiophene ring can influence the metabolic stability and selectivity of the inhibitor.[7]
Caption: Workflow from synthesis to the mechanism of action of carbonic anhydrase inhibitors.
Experimental Protocols for Biological Evaluation
While specific protocols for the biological evaluation of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride itself are not available, the following outlines a general procedure for the synthesis and evaluation of its sulfonamide derivatives as carbonic anhydrase inhibitors.
Synthesis of Sulfonamide Derivatives
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Reaction: Dissolve 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride in a suitable solvent (e.g., dichloromethane). Add an excess of the desired primary or secondary amine.
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Stirring: Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
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Work-up: Wash the reaction mixture with dilute acid, water, and brine. Dry the organic layer and concentrate it to obtain the crude sulfonamide.
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Purification: Purify the sulfonamide by column chromatography or recrystallization.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the synthesized sulfonamides against carbonic anhydrase can be determined using a stopped-flow CO₂ hydrase assay.
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Enzyme and Inhibitor Preparation: Prepare solutions of the purified carbonic anhydrase isoenzyme and the synthesized sulfonamide derivatives at various concentrations.
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Assay: The assay measures the enzyme-catalyzed hydration of CO₂. The change in pH is monitored using a suitable indicator.
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Data Analysis: Determine the IC₅₀ values (the concentration of inhibitor required to inhibit 50% of the enzyme activity) for each compound.
Signaling Pathways
Currently, there is no specific information available in the searched literature regarding the direct modulation of signaling pathways by 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride. However, as a precursor to carbonic anhydrase inhibitors, its derivatives can indirectly affect cellular processes that are regulated by pH and ion transport, which are influenced by carbonic anhydrase activity.
Conclusion
5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride is a valuable and reactive intermediate in medicinal chemistry. Its primary utility lies in the synthesis of sulfonamide derivatives, which have shown promise as carbonic anhydrase inhibitors. The synthetic accessibility of this compound, coupled with the biological importance of the benzo[b]thiophene scaffold, makes it an attractive starting point for the development of novel therapeutic agents. Further research into the reactivity of this sulfonyl chloride and the biological activities of its derivatives is warranted to fully explore its potential in drug discovery.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. 5-Chloro-3-methylbenzo(b)thiophene-2-sulfonyl chloride | C9H6Cl2O2S2 | CID 2735756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. scbt.com [scbt.com]
- 6. prepchem.com [prepchem.com]
- 7. 5-Chloro-3-methylbenzo[b]thiophene- 2-sulfonamide [myskinrecipes.com]
